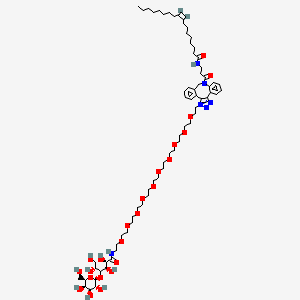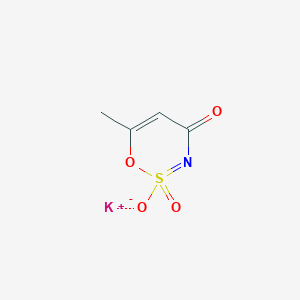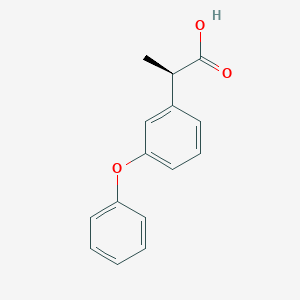
(R)-Fenoprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is the enantiomer of fenoprofen, meaning it is one of two mirror-image forms of the molecule. This compound is particularly effective in treating conditions such as arthritis, where it helps to reduce inflammation and pain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fenoprofen typically involves the resolution of racemic fenoprofen. One common method is to use chiral resolution techniques, where the racemic mixture is separated into its individual enantiomers. This can be achieved through various methods such as crystallization with a chiral resolving agent or chromatographic techniques.
Industrial Production Methods
In industrial settings, the production of ®-Fenoprofen often involves the use of large-scale chiral resolution processes. These processes are optimized for efficiency and yield, ensuring that the desired enantiomer is produced in sufficient quantities for pharmaceutical use.
化学反応の分析
Types of Reactions
®-Fenoprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fenoprofen can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
科学的研究の応用
®-Fenoprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: It is used in studies of inflammation and pain mechanisms.
Medicine: It is used in the development of new NSAIDs and in clinical studies of pain management.
Industry: It is used in the production of pharmaceuticals and in the study of drug delivery systems.
作用機序
®-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Fenoprofen reduces the production of prostaglandins, thereby reducing inflammation and pain.
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID that is commonly used to relieve pain and inflammation.
Naproxen: An NSAID that is used to treat pain and inflammation, particularly in conditions such as arthritis.
Ketoprofen: An NSAID that is used to relieve pain and inflammation.
Uniqueness
®-Fenoprofen is unique in its specific enantiomeric form, which can have different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to differences in efficacy and side effects, making ®-Fenoprofen a valuable compound in both research and clinical settings.
特性
CAS番号 |
32953-79-0 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
(2R)-2-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
InChIキー |
RDJGLLICXDHJDY-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



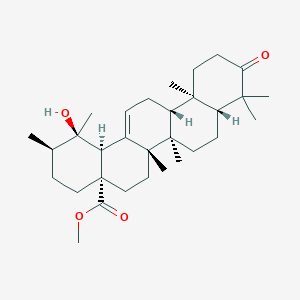
![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)


![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
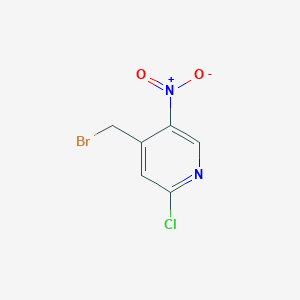
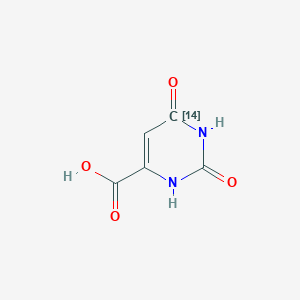
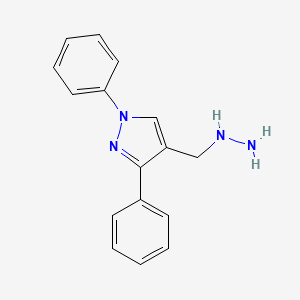
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
